![molecular formula C17H23NO3 B14287528 Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate CAS No. 125630-39-9](/img/structure/B14287528.png)
Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate is an organic compound with a complex structure that includes both ester and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate typically involves the reaction of benzylideneacetone with ethyl glycinate hydrochloride in the presence of a solvent such as dimethylformamide. The reaction mixture is refluxed, then cooled to room temperature, and the solvent is removed under reduced pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the synthesis of more complex molecules for pharmaceuticals and other industrial chemicals.
Mécanisme D'action
The mechanism by which ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester and amine groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate: Similar in structure but with different functional groups.
(E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates: Contains a benzothiazole ring, making it structurally distinct.
Uniqueness
Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate is unique due to its combination of ester and amine functional groups, which provide a versatile platform for chemical reactions and interactions with biological molecules.
Propriétés
Numéro CAS |
125630-39-9 |
|---|---|
Formule moléculaire |
C17H23NO3 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
ethyl 5-oxo-5-(4-phenylbut-3-enylamino)pentanoate |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)13-8-12-16(19)18-14-7-6-11-15-9-4-3-5-10-15/h3-6,9-11H,2,7-8,12-14H2,1H3,(H,18,19) |
Clé InChI |
VJBJPYNJLAVVOY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCC(=O)NCCC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


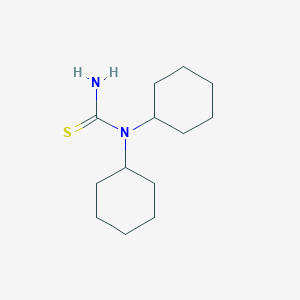
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
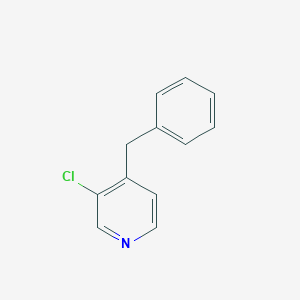
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)

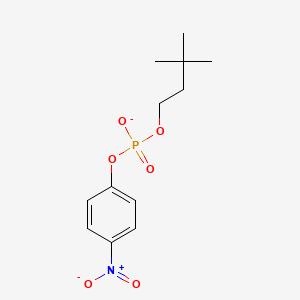
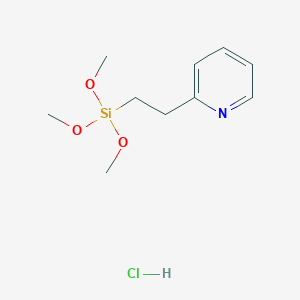

![N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14287493.png)
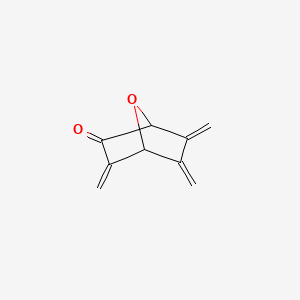
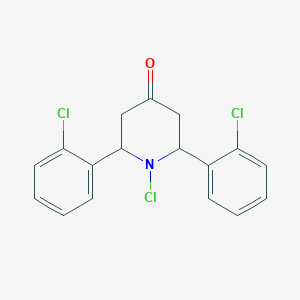
![1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide](/img/structure/B14287504.png)
![7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14287505.png)
